The Discovery and Synthesis of PKM2 Activator TEPP-46: A Technical Guide
The Discovery and Synthesis of PKM2 Activator TEPP-46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, representing a critical node in the reprogramming of glucose metabolism that fuels tumor growth. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form predominates in cancer cells, slowing glycolysis and allowing for the diversion of glycolytic intermediates into biosynthetic pathways essential for cell proliferation. This has made the activation of PKM2, forcing it into its tetrameric state, a compelling therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of TEPP-46 (also known as ML265), a potent and selective small-molecule activator of PKM2. We will detail the experimental protocols for its discovery through high-throughput screening, its biochemical and cellular characterization, and its synthesis. Furthermore, we will present key quantitative data in structured tables and visualize the relevant biological pathways and experimental workflows using Graphviz diagrams.
Discovery of TEPP-46: A High-Throughput Screening Approach
The identification of TEPP-46 was the result of a quantitative high-throughput screening (qHTS) campaign of the NIH Molecular Libraries Small Molecule Repository, which contained nearly 300,000 compounds. The primary screen was designed to identify small molecules that could allosterically activate PKM2.
High-Throughput Screening Workflow
The screening process involved a luciferase-based assay to measure ATP production by PKM2. An increase in luminescent signal indicated enzymatic activation. This was followed by a series of confirmatory and secondary assays to validate hits and determine their mechanism of action.
Experimental Protocols
1.2.1. Primary High-Throughput Screening (Luciferase-Based Assay)
This assay measures the ATP produced by PKM2, which is then used by firefly luciferase to generate a luminescent signal.
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Reagents:
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Assay Buffer: 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05% BSA.
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Human recombinant PKM2.
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Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
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Luciferase/luciferin detection reagent.
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Procedure:
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Dispense 4 µL of assay buffer containing 0.1 nM PKM2 into 1536-well microtiter plates.
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Add test compounds from the library.
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Initiate the reaction by adding 0.5 mM PEP and 0.1 mM ADP.
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Incubate for a set time at room temperature.
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Add the luciferase/luciferin detection reagent.
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Measure the luminescence signal using a plate reader. An increase in signal indicates PKM2 activation.
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Synthesis of TEPP-46 (ML265)
TEPP-46 belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. The synthesis of TEPP-46 is a multi-step process.[1]
Synthetic Scheme
Detailed Experimental Protocol[1]
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Step 1: Synthesis of 2-bromo-4-methyl-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
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To a solution of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone (9.5 g, 33.4 mmol) in DMF (120 mL), add 3-nitrobenzylbromide (14.5 g, 66.9 mmol) and potassium carbonate (10.2 g, 73.6 mmol).
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Heat the mixture at 100 °C overnight.
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After cooling to room temperature, add water (100 mL) and stir for 10 minutes.
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Collect the precipitate by filtration, wash with water, and dry to yield the product.
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Step 2: Synthesis of 4-methyl-6-((3-nitrophenyl)methyl)-2-(methylthio)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
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To a solution of the product from Step 1 in DMF, add sodium thiomethoxide (NaSMe).
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Heat the mixture at 100 °C.
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Monitor the reaction by TLC. Upon completion, cool the reaction and precipitate the product by adding water.
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Collect the solid by filtration and dry.
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Step 3: Synthesis of 4-methyl-2-(methylsulfinyl)-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
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Dissolve the product from Step 2 in dichloromethane (DCM).
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Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
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Step 4: Synthesis of TEPP-46 (ML265): 6-((3-aminophenyl)methyl)-4-methyl-2-(methylsulfinyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
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To a solution of the product from Step 3 in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction and neutralize with saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to yield TEPP-46.
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Biochemical and Cellular Characterization of TEPP-46
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| AC₅₀ (PKM2) | 92 nM | Luciferase-based assay | [2] |
| Selectivity | No activation of PKM1, PKL, and PKR | Luciferase-based assay | [2] |
| Mechanism of Action | Allosteric activator, binds to dimer-dimer interface | X-ray Crystallography | [3] |
| Effect on PKM2 Kinetics | Decreases KM for PEP | LDH-coupled assay | |
| Aqueous Solubility | 29.6 µg/mL in PBS, pH 7.4 | Kinetic solubility assay | |
| Oral Bioavailability (Mouse) | Good | In vivo PK study |
Experimental Protocols
3.2.1. LDH-Coupled Pyruvate Kinase Assay (Orthogonal Assay)
This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the production of pyruvate by PKM2.
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Reagents:
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Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂.
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Substrates: PEP and ADP.
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Coupling Enzyme: Lactate Dehydrogenase (LDH).
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Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
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Human recombinant PKM2.
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TEPP-46.
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Procedure:
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Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.
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Add varying concentrations of TEPP-46 to the wells.
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Initiate the reaction by adding PKM2.
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Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
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Calculate the initial reaction velocity from the linear portion of the absorbance curve.
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Plot the velocity against the TEPP-46 concentration to determine the AC₅₀.
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3.2.2. X-ray Crystallography
To determine the binding mode of TEPP-46, co-crystallization with PKM2 was performed.
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Procedure:
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Purify recombinant human PKM2.
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Incubate the purified PKM2 with a molar excess of TEPP-46.
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Set up crystallization trials using vapor diffusion methods with various precipitants.
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Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.
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Solve the crystal structure by molecular replacement using a known PKM2 structure.
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Refine the model to visualize the binding pocket and interactions of TEPP-46 with the PKM2 protein.
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Mechanism of Action of TEPP-46
TEPP-46 is an allosteric activator of PKM2. X-ray crystallography has revealed that it binds to a pocket at the interface between two dimers of the PKM2 tetramer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). By binding to this site, TEPP-46 stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity. This forced activation redirects glucose metabolism towards energy production and away from anabolic pathways, which is detrimental to cancer cell proliferation.
Conclusion
TEPP-46 is a potent and selective small-molecule activator of PKM2 discovered through a rigorous high-throughput screening and medicinal chemistry effort. Its well-defined synthesis, clear mechanism of action, and demonstrated in vitro and in vivo activity make it a valuable tool for studying cancer metabolism and a promising lead for the development of novel anti-cancer therapeutics. This guide provides a comprehensive overview of the key technical aspects of its discovery and synthesis, serving as a resource for researchers in the field.
References
- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
